molecular formula C11H14BCl2NO2 B1431503 3,4-Dichloropyridine-5-boronic acid pinacol ester CAS No. 1451391-08-4

3,4-Dichloropyridine-5-boronic acid pinacol ester

Cat. No.: B1431503
CAS No.: 1451391-08-4
M. Wt: 274 g/mol
InChI Key: YPRJPTVHFRCJEL-UHFFFAOYSA-N
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Description

3,4-Dichloropyridine-5-boronic acid pinacol ester is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is an organoboron reagent belonging to the class of boronic esters, which are widely recognized for their stability and utility in synthetic chemistry . The primary research value of this compound lies in its role as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to systematically functionalize the pyridine ring by coupling with a wide variety of aryl and heteroaryl halides . The presence of two chlorine substituents on the pyridine ring offers distinct sites for further sequential derivatization, enabling the synthesis of complex and diverse molecular architectures from a single, versatile precursor. Boronic acids and their esters, like this pinacol ester, are considered privileged motifs in medicinal chemistry. They can act as bioisosteres for carboxylic acids, potentially altering the selectivity, physicochemical properties, and pharmacokinetic profile of candidate molecules . The mechanism of action in coupling reactions involves a transmetalation step where the boronic ester transfers its organic group to a palladium catalyst, which then forms the new carbon-carbon bond . This product is supplied with a guaranteed purity of 98% and should be stored at 2-8°C . It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJPTVHFRCJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by introducing a pinacol boronate group at the 5-position of a chlorinated pyridine ring, specifically 3,4-dichloropyridine. This is achieved by transition metal-catalyzed C–H borylation or halogen–metal exchange followed by borylation.

Transition Metal-Catalyzed C–H Borylation

  • Catalysts and Conditions : Iridium-based catalysts such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) are commonly used. The reaction typically proceeds in inert solvents like tert-butyl methyl ether under an inert atmosphere (glovebox or sealed tube) at ambient temperature (~20 °C) for several hours (around 5 h).

  • Mechanism : The iridium catalyst activates the C–H bond at the 5-position of 3,4-dichloropyridine, facilitating regioselective borylation with bis(pinacolato)diboron as the boron source.

  • Yields and Selectivity : This method affords regioselective formation of the 5-boronic acid pinacol ester with moderate to good yields (reported yields around 44% for similar dichloropyridine derivatives). The reaction is highly selective due to catalyst control and the electronic nature of the pyridine ring.

Halogen–Metal Exchange Followed by Borylation

  • Stepwise Process :

    • Halogen–Metal Exchange : Starting from 3,4-dichloropyridine derivatives, selective halogen–metal exchange is performed using organometallic reagents such as alkyl magnesium lithium (a Grignard-type reagent prepared by adding isopropyl magnesium chloride to n-butyllithium).

    • Borylation : The resulting organometallic intermediate is reacted with pinacol borate esters (e.g., dimethylamino pinacol borate) under anhydrous conditions.

    • Deprotection and Workup : Acidic quenching (using hydrogen chloride, acetic acid, or trifluoroacetic acid) removes protecting groups if present, followed by filtration, organic base treatment (triethylamine, diisopropyl ethyl amine, or pyridine), and crystallization from solvents such as ethyl acetate or methyl tertiary butyl ether.

  • Advantages : This method provides a versatile route to prepare pinacol boronic esters with high purity and yield (up to ~79% in analogous pyrazole systems). It allows for precise control over substitution patterns and is scalable for industrial synthesis.

One-Pot Procedures and Direct Ester Formation

  • One-Pot Synthesis : In some protocols, the intermediate boronic acid formed after metalation and borylation is directly converted into the pinacol ester by addition of pinacol or related diols in situ, avoiding isolation of unstable boronic acids.

  • Stability Considerations : Pyridinylboronic acids are often unstable and prone to hydrolysis; thus, conversion to pinacol esters improves stability and handling.

Representative Data Table: Synthesis Conditions and Yields

Method Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
Iridium-catalyzed C–H borylation (COD)(methoxy)Ir dimer + 4,4'-di-tert-butyl-2,2'-bipyridine; bis(pinacolato)diboron tert-butyl methyl ether 20 5 ~44 Regioselective, glovebox required
Halogen–metal exchange + borylation Alkyl magnesium lithium + dimethylamino pinacol borate THF, 2-methyltetrahydrofuran, or oxolane -20 to 0 Overnight up to 79 Requires anhydrous conditions, acid/base workup
One-pot boronic acid to pinacol ester Addition of pinacol to boronic acid intermediate Toluene/THF mixture Low temp (-78 to -50) Variable Variable Avoids isolation of unstable acids

Literature and Patent Insights

  • A 2014 study by Sadler et al. demonstrated the regioselective iridium-catalyzed borylation of chloropyridines, achieving selective 5-position borylation with moderate yield and high purity under inert atmosphere conditions.

  • Patent CN106188116A describes a detailed multi-step synthesis of boronic acid pinacol esters from halogenated heterocycles via metalation and borylation, including conditions for acid deprotection and purification steps, emphasizing scalability and industrial applicability.

  • Reviews on pyridinylboronic acid and ester synthesis highlight the importance of controlling reaction temperature, solvent choice, and protecting groups to maximize yield and stability of the pinacol esters.

Summary and Recommendations

  • The iridium-catalyzed C–H borylation method is suitable for selective, mild, and direct functionalization but may have moderate yields and requires careful inert atmosphere handling.

  • The halogen–metal exchange followed by borylation offers higher yields and better scalability but involves more steps and stringent anhydrous conditions.

  • Use of pinacol as a stabilizing diol is critical to obtain stable boronic acid pinacol esters, facilitating purification and storage.

  • Solvent choice (THF, 2-methyltetrahydrofuran, oxolane) and temperature control are crucial for reaction efficiency and product stability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloropyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester moiety participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of 3,4-dichloropyridine-5-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound serves as a boron source that can be coupled with various electrophiles to synthesize complex organic molecules.

Pharmaceutical Development

Research indicates that boronic acids and their derivatives have significant roles in medicinal chemistry. They exhibit various biological activities, including:

  • Anticancer Properties: Boronic acids can inhibit proteasomes and are being explored for their potential in cancer therapy.
  • Antibacterial Activity: Compounds like 3,4-dichloropyridine derivatives have shown effectiveness against certain bacterial strains.

A review highlighted the use of boronic acids in drug development processes, emphasizing their importance as intermediates in synthesizing bioactive compounds .

Anticancer Research

A study published in Nature Reviews discussed the development of proteasome inhibitors based on boronic acid structures. Compounds similar to this compound were evaluated for their efficacy against multiple myeloma cells . These studies underline the compound's potential role in therapeutic applications.

Synthesis of Agrochemicals

Another application is in synthesizing agrochemicals where the compound acts as an intermediate for developing herbicides and pesticides. The ability to modify its structure allows chemists to tailor properties suited for agricultural applications.

Summary Table of Applications

ApplicationDescription
Organic SynthesisUsed as a boron source in Suzuki-Miyaura coupling reactions
Pharmaceutical DevelopmentPotential anticancer and antibacterial properties
Agrochemical SynthesisIntermediate for developing herbicides and pesticides

Mechanism of Action

The mechanism of action of 3,4-Dichloropyridine-5-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester moiety reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron intermediate, which undergoes transmetallation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of pyridine-based boronic esters are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

2-Chloropyridine-5-Boronic Acid Pinacol Ester
  • Substituents : Chlorine at position 2, boronic ester at position 5.
  • Reactivity : The electron-withdrawing chlorine at position 2 moderately activates the boronic ester for cross-coupling. However, steric hindrance near the boronic ester may reduce reaction rates compared to 3,4-dichloro derivatives.
  • Applications : Used in synthesizing agrochemical intermediates and fluorescent dyes .
2-Chloro-3-Fluoropyridine-5-Boronic Acid Pinacol Ester
  • Substituents : Chlorine at position 2, fluorine at position 3, boronic ester at position 5.
  • Reactivity : The combined electron-withdrawing effects of Cl and F enhance electrophilicity, facilitating coupling with electron-rich aryl partners. Fluorine’s small size minimizes steric interference.
  • Applications : Valued in medicinal chemistry for introducing fluorinated motifs into drug candidates .
3-Cyanopyridine-5-Boronic Acid Pinacol Ester
  • Substituents: Cyano group at position 3, boronic ester at position 5.
  • Reactivity: The strong electron-withdrawing cyano group significantly activates the boronic ester, enabling coupling under mild conditions.
  • Applications : Key intermediate in optoelectronic materials and kinase inhibitors .

Solubility and Stability

  • Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, ketones) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than the parent acid . The 3,4-dichloro substituents in the target compound may slightly reduce solubility in hydrocarbons due to increased polarity.
  • Stability: Boronic esters are hydrolytically stable but react with peroxides (e.g., H₂O₂) to form phenols, as demonstrated for 4-nitrophenylboronic acid pinacol ester . Storage under anhydrous conditions is critical for all pinacol esters.

Reactivity in Cross-Coupling Reactions

  • Electronic Effects: The 3,4-dichloro substitution creates an electron-deficient pyridine ring, accelerating oxidative addition with palladium catalysts. This contrasts with mono-substituted analogs (e.g., 2-chloropyridine derivatives), which exhibit slower coupling kinetics .
  • Steric Effects : Steric hindrance from the 3,4-dichloro groups may reduce coupling efficiency with bulky substrates compared to less-substituted derivatives like 2-chloro-5-boronic esters.

Biological Activity

3,4-Dichloropyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound is notable for its applications in drug development, especially as an inhibitor in various cancer therapies.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. In particular, studies have shown that compounds with similar structures can inhibit the proteasome, a critical component in cancer cell proliferation. For instance, a related dipeptide boronic acid was found to halt the cell cycle at the G2/M phase in U266 cells, leading to substantial growth inhibition in cancer cells .

The mechanism of action for this class of compounds often involves the inhibition of proteasome activity, which is essential for degrading proteins that regulate the cell cycle and apoptosis. The inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately resulting in cancer cell death.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable properties compared to other established drugs like bortezomib. It exhibits higher stability and a larger volume of distribution, which may enhance its therapeutic efficacy while reducing toxicity .

Table: Biological Activity Summary

Activity IC50 (nM) Cell Line Notes
Proteasome Inhibition8.21U266Halts cell cycle at G2/M phase
Growth Inhibition19.38HepG-2Significant reduction in viability
Cytotoxicity3.962MGC-803Potent against various cancer types

Case Studies

  • WDR82 and Tumor Proliferation : A study investigated the role of WDR82 in pediatric high-grade gliomas and its relationship with cell viability when treated with various boronic acids . The findings highlighted that reducing WDR82 expression through inducible knockdown significantly affected tumor cell survival.
  • Fulvestrant Derivative : Research on a boronic acid derivative of fulvestrant showed improved bioavailability and similar effects on cell growth inhibition in breast cancer cell lines compared to traditional therapies . This indicates the potential for boronic acids to enhance existing cancer treatments.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3,4-dichloropyridine-5-boronic acid pinacol ester?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors , where halogenated pyridine derivatives undergo palladium-catalyzed borylation. For example, a brominated pyridine intermediate (e.g., 5-bromo-3,4-dichloropyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in solvents like 1,4-dioxane/water . Monitoring reaction progress via TLC or NMR ensures completion. Post-synthesis, purification via column chromatography or recrystallization yields the boronic ester.

Advanced Question: How can photoinduced decarboxylative borylation be applied to synthesize this compound?

Methodological Answer:
Recent methods bypass traditional halogen intermediates. Visible-light-mediated decarboxylative borylation converts carboxylic acids to boronic esters. Activate a pyridine-5-carboxylic acid derivative with N-hydroxyphthalimide (NHPI), then irradiate with blue LEDs in the presence of B₂Pin₂ and an amide solvent (e.g., DMF). This radical-based pathway avoids metal catalysts and tolerates sensitive functional groups . Key steps:

  • Confirm substrate activation via FT-IR (C=O stretch of NHPI ester).
  • Optimize light intensity (450 nm, 5–10 W) for radical initiation.
  • Quench with aqueous NH₄Cl and extract with EtOAc for isolation.

Basic Question: What analytical techniques are critical for characterizing this boronic ester?

Methodological Answer:

  • ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm for BPin₂ derivatives).
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., Cl groups at C3/C4, BPin₂ at C5).
  • HRMS : Validates molecular weight (e.g., C₁₁H₁₃BCl₂NO₂ requires exact mass 295.03 g/mol).
  • UV-Vis : Monitors reactivity in H₂O₂-mediated oxidation (e.g., λₐᵦₛ ~405 nm for boronate-to-phenol conversion) .

Advanced Question: How do steric and electronic effects of 3,4-dichloro substituents influence cross-coupling efficiency?

Methodological Answer:
The 3,4-dichloro groups introduce steric hindrance and electron-withdrawing effects, slowing transmetallation in Suzuki couplings. Mitigation strategies:

  • Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates .
  • Increase reaction temperature (80–100°C) and prolong time (12–24 hrs) for sluggish substrates.
  • Replace traditional bases (e.g., K₂CO₃) with stronger ones (e.g., Cs₂CO₃) to enhance boronate activation .
  • Validate via kinetic studies (e.g., in situ IR tracking of Pd-BPin₂ intermediates).

Basic Question: How should this compound be stored to ensure stability?

Methodological Answer:

  • Store under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis or oxidation.
  • Use anhydrous solvents (e.g., THF, DCM) for stock solutions.
  • Avoid prolonged exposure to moisture or light (degrade via B-O bond cleavage) .

Advanced Question: Can in situ-generated borinic esters improve reactivity in allylation or carbonylative coupling?

Methodological Answer:
Borinic esters (R₂BOR') enhance chemoselectivity. For example:

Treat 3,4-dichloropyridine-5-BPin with nBuLi to form a borinate intermediate.

Trap with TFAA (trifluoroacetic anhydride) to generate a reactive borinic ester.

React with aldehydes for E-selective allylboration (≥95:5 E/Z) .

  • Monitor speciation via ¹¹B NMR (δ ~15–20 ppm for borinic vs. ~30 ppm for boronic esters).
  • Apply in iterative C-C bond formations (e.g., polyene synthesis) .

Basic Question: What are the common side reactions during Suzuki coupling with this compound?

Methodological Answer:

  • Protodeboronation : Minimize by using degassed solvents and avoiding protic conditions.
  • Homocoupling : Suppress with excess aryl halide and catalytic Pd.
  • Oxidative deborylation : Add antioxidants (e.g., BHT) in aerobic conditions.
  • Track byproducts via LC-MS or GC-MS .

Advanced Question: How can computational modeling predict regioselectivity in its reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states.
  • Analyze Fukui indices for nucleophilic/electrophilic sites (Cl substituents direct reactivity to C5-BPin₂).
  • Validate with kinetic isotopic effects (KIE) studies using deuterated analogs.
  • Software: Gaussian or ORCA for modeling; VMD for visualization .

Basic Question: What applications exist in medicinal chemistry?

Methodological Answer:

  • Fragment-based drug discovery : As a Suzuki coupling handle for late-stage diversification of pyridine cores.
  • Protease inhibitor synthesis : Introduce boronic acid pharmacophores via hydrolysis (e.g., bortezomib analogs) .

Advanced Question: How is this compound used in controlled polymer synthesis?

Methodological Answer:

  • RAFT polymerization : Incorporate as a boronate-containing monomer (e.g., 4-pinacolatoborylstyrene).
  • Post-polymerization modification : Hydrolyze to boronic acid for pH-responsive micelles or sugar-sensing hydrogels.
  • Key steps:
    • Use AIBN initiator and chain-transfer agents (e.g., CPDB) for low Đ (~1.1).
    • Deprotect pinacol with 1M HCl/MeOH (2 hrs, RT) .

Data Contradiction Analysis

Issue: Conflicting reports on optimal Pd catalysts for coupling.

  • recommends Pd(PPh₃)₄, while shows higher yields with Pd(dppf)Cl₂.
    Resolution:
  • Ligand-dependent activity : Pd(dppf)Cl₂ outperforms in electron-deficient substrates due to stronger Pd-BPin coordination.
  • Screen ligands (e.g., XPhos vs. SPhos) for specific substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 2
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3,4-Dichloropyridine-5-boronic acid pinacol ester

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